(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride
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Overview
Description
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an aminopyrrolidine moiety, and a cyclopropyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminopyrrolidine moiety and the cyclopropyl group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride: This compound is the enantiomer of ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride and may have different biological activities.
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone: This compound lacks the hydrochloride group and may have different solubility and stability properties.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both the aminopyrrolidine and cyclopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPUQDLZGBFOHI-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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